molecular formula C6H6N4 B1283500 1H-Pyrazolo[4,3-B]pyridin-3-amine CAS No. 202336-32-1

1H-Pyrazolo[4,3-B]pyridin-3-amine

Cat. No. B1283500
M. Wt: 134.14 g/mol
InChI Key: MJEPPEQNLZSPAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[4,3-b]pyridin-3-amine is a heterocyclic compound that is part of a broader class of pyrazolo[3,4-b]pyridines. These compounds exhibit two possible tautomeric forms, the 1H- and 2H-isomers, and have been the subject of extensive research due to their potential biomedical applications. Over 300,000 such compounds have been described, with a significant number of patents highlighting their importance in various fields .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridines can be achieved through various methods. One approach involves the one-pot three-component condensation of kojic acid, 1-H-pyrazol-5-amines, and aldehydes, followed by oxidation, to yield novel pyrano[3,2-b]pyrazolo[4,3-e]pyridin-8(1H)-ones . Another method uses a three-component reaction of an aldehyde, Meldrum’s acid, and 3-methyl-1H-pyrazol-5-amine in polyethylene glycol (PEG)-400 as a recyclable reaction medium, which is both mild and environmentally friendly . Additionally, 1H-pyrazolo[3,4-b]pyridines have been synthesized from 2(1H)-pyridinethiones, demonstrating the versatility of starting materials for these compounds . A sonochemical synthetic strategy has also been employed for the synthesis of pyrazolo[1,5-a]pyridine derivatives, which is catalyst-free and provides high yields .

Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]pyridines has been elucidated using various spectroscopic tools and, in some cases, confirmed by X-ray single-crystal techniques. The tautomeric preferences and the regioselectivity of the synthesized compounds have been determined using these methods . The structural diversity of these compounds is vast, with a wide range of substituents possible at positions N1, C3, C4, C5, and C6 .

Chemical Reactions Analysis

1H-pyrazolo[3,4-b]pyridines can undergo various chemical reactions, including guanylation to produce 1H-pyrazolo[3,4-b]pyridin-3-ylguanidine, which can then be used to synthesize a series of 3,4-dihydropyrido[2',3':3,4]pyrazolo[1,5-a][1,3,5]triazin-2-amines . They can also be annelated with nopinane frame by condensation with pinocarvone oxime and 1-aryl-1H-pyrazol-5-amines . Furthermore, functionalized pyrazolo[3,4-b]pyridines can be synthesized via ring opening of the pyrrolinium ion in a highly regioselective one-pot synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazolo[3,4-b]pyridines are influenced by the substituents present on the heterocyclic core. These properties are crucial for their biomedical applications, as they affect the bioavailability and pharmacokinetics of the compounds. The synthesis methods employed aim to optimize these properties by using environmentally friendly solvents and mild reaction conditions . The scalability of the synthesis process is also an important consideration, as demonstrated by a method using 2-chloronicotinic acid as the starting material, which is operationally simple, cost-effective, and suitable for large-scale preparation .

Scientific Research Applications

Synthesis and Structural Analysis

1H-Pyrazolo[4,3-b]pyridin-3-amine serves as a key synthon in heterocyclic chemistry. Dolzhenko et al. (2012) detailed its use in preparing 3,4-dihydropyrido[2′,3′:3,4]pyrazolo[1,5-a][1,3,5]triazin-2-amines, highlighting its versatility in synthesizing novel heterocyclic compounds (Dolzhenko et al., 2012).

Biomedical Applications

This compound is part of the pyrazolo[3,4-b]pyridines group, which has been extensively studied for biomedical applications. Donaire-Arias et al. (2022) reviewed over 300,000 1H-pyrazolo[3,4-b]pyridines, analyzing their diverse biomedical applications, including potential therapeutic roles (Donaire-Arias et al., 2022).

Novel Compound Synthesis

Safaei et al. (2013) reported an efficient synthesis of pyrano[3,2-b]pyrazolo[4,3-e]pyridin-8(1H)-ones, demonstrating the compound's role in creating novel chemical structures through multi-component synthesis (Safaei et al., 2013).

Drug Discovery Chemistry

1H-Pyrazolo[4,3-c]pyridin-4(5H)-ones, a related scaffold, are explored for drug-discovery, particularly for cancer drug targets. Smyth et al. (2010) highlighted their potential in kinase enzyme targeting, contributing significantly to cancer therapeutics (Smyth et al., 2010).

Heterocyclic Compound Preparation

Ghaedi et al. (2015) demonstrated the role of 1H-Pyrazolo[4,3-b]pyridin-3-amine in preparing ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate, showcasing its utility in generating new N-fused heterocycles (Ghaedi et al., 2015).

Cytotoxic Activity and Cancer Research

The compound is integral in synthesizing derivatives with cytotoxic activity against cancer cell lines. Kurumurthy et al. (2014) synthesized novel 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives and evaluated their cytotoxic activity, identifying several compounds with promising anticancer potential (Kurumurthy et al., 2014).

properties

IUPAC Name

1H-pyrazolo[4,3-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-6-5-4(9-10-6)2-1-3-8-5/h1-3H,(H3,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEPPEQNLZSPAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NN2)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571558
Record name 1H-Pyrazolo[4,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[4,3-B]pyridin-3-amine

CAS RN

202336-32-1
Record name 1H-Pyrazolo[4,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazolo[4,3-B]pyridin-3-amine
Reactant of Route 2
1H-Pyrazolo[4,3-B]pyridin-3-amine
Reactant of Route 3
1H-Pyrazolo[4,3-B]pyridin-3-amine
Reactant of Route 4
1H-Pyrazolo[4,3-B]pyridin-3-amine
Reactant of Route 5
1H-Pyrazolo[4,3-B]pyridin-3-amine
Reactant of Route 6
1H-Pyrazolo[4,3-B]pyridin-3-amine

Citations

For This Compound
45
Citations
DW Engers, SR Bollinger, JL Engers… - Bioorganic & Medicinal …, 2018 - Elsevier
Previous reports from our laboratory disclosed the structure and activity of a novel 1H-pyrazolo[4,3-b]pyridine-3-amine scaffold (VU8506) which showed excellent potency, selectivity …
Number of citations: 9 www.sciencedirect.com
DW Engers, AL Blobaum, RD Gogliotti… - ACS chemical …, 2016 - ACS Publications
The efficacy of positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu 4 ) in preclinical rodent models of Parkinson’s disease has been established by a …
Number of citations: 38 pubs.acs.org
X Dai, K Wang, H Chen, X Huang, Z Feng - Bioorganic Chemistry, 2021 - Elsevier
Blockade of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) signalling pathway is a promising tumour immunotherapeutic approach, and small molecule …
Number of citations: 9 www.sciencedirect.com
SR Bollinger, DW Engers, JD Panarese… - Journal of Medicinal …, 2018 - ACS Publications
This work describes the discovery and characterization of novel 6-(1H-pyrazolo[4,3-b]pyridin-3-yl)amino-benzo[d]isothiazole-3-carboxamides as mGlu 4 PAMs. This scaffold provides …
Number of citations: 12 pubs.acs.org
R Wouters, J Tian, P Herdewijn… - ChemMedChem, 2019 - Wiley Online Library
We recently reported the discovery of isothiazolo[4,3‐b]pyridine‐based inhibitors of cyclin G associated kinase (GAK) displaying low nanomolar binding affinity for GAK and …
T Tahir, M Ashfaq, M Saleem, M Rafiq, MI Shahzad… - Molecules, 2021 - mdpi.com
Synthetic heterocyclic compounds have incredible potential against different diseases; pyridines, phenolic compounds and the derivatives of azo moiety have shown excellent …
Number of citations: 30 www.mdpi.com
JW Beatty, EA Lindsey, R Thomas-Tran… - Journal of medicinal …, 2020 - ACS Publications
CD73 is an extracellular mediator of purinergic signaling. When upregulated in the tumor microenvironment, CD73 has been implicated in the inhibition of immune function through …
Number of citations: 40 pubs.acs.org
B Jismy, A El Qami, A Pišlar, J Kos, S Gobec… - European Journal of …, 2021 - Elsevier
Structurally diverse heterotricyclic compounds are recognized as monoamine oxidase (MAO) inhibitors and thus represent an appealing scaffold in development and optimization of …
Number of citations: 24 www.sciencedirect.com
JD Panarese, DW Engers, YJ Wu… - ACS Medicinal …, 2018 - ACS Publications
Herein, we report the discovery of a novel potent, selective, CNS penetrant, and orally bioavailable mGlu 4 PAM, VU0652957 (VU2957, Valiglurax). VU2957 possessed attractive in vitro …
Number of citations: 19 pubs.acs.org
Y Zhao, B Zhou, L Bai, L Liu, CY Yang… - Journal of medicinal …, 2018 - ACS Publications
We report the structure-based discovery of CF53 (28) as a highly potent and orally active inhibitor of bromodomain and extra-terminal (BET) proteins. By the incorporation of a NH-…
Number of citations: 26 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.